Ethyl (R)-2-oxocyclohexane-1-carboxylate
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Overview
Description
®-2-Oxocyclohexanecarboxylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural products. This particular compound is characterized by its cyclic structure, which includes a ketone and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Oxocyclohexanecarboxylic acid ethyl ester typically involves the esterification of ®-2-Oxocyclohexanecarboxylic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:
(R)-2-Oxocyclohexanecarboxylic acid+EthanolH2SO4(R)-2-Oxocyclohexanecarboxylic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of esters like ®-2-Oxocyclohexanecarboxylic acid ethyl ester can be achieved through continuous esterification processes. These processes often utilize large-scale reactors and optimized conditions to maximize yield and efficiency. The use of catalysts, such as sulfuric acid or other Lewis acids, is common to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
®-2-Oxocyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) are used.
Major Products Formed
Hydrolysis: ®-2-Oxocyclohexanecarboxylic acid and ethanol.
Reduction: ®-2-Hydroxycyclohexanecarboxylic acid ethyl ester.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
®-2-Oxocyclohexanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-2-Oxocyclohexanecarboxylic acid ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the cyclic ketone group.
Methyl butanoate: Another ester with a different alkyl group and no cyclic structure.
Propyl propanoate: An ester with a different alkyl group and no cyclic structure.
Uniqueness
®-2-Oxocyclohexanecarboxylic acid ethyl ester is unique due to its cyclic structure, which imparts different chemical properties and reactivity compared to linear esters. The presence of both a ketone and an ester functional group allows for a wider range of chemical reactions and applications .
Properties
IUPAC Name |
ethyl (1R)-2-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7H,2-6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSGHBPKHFDJOP-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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